Hdac/jak/brd4-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac/jak/brd4-IN-1 is a compound that functions as a triple inhibitor targeting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This compound has shown significant potential in the treatment of various cancers, particularly due to its ability to simultaneously inhibit multiple pathways involved in cancer progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hdac/jak/brd4-IN-1 involves multiple steps, including the use of specific reagents and conditions. For instance, one synthetic route involves the use of (S) Fmoc-NHCH (COCl)CH2COOMe in chloroform at 60°C, followed by a series of reactions involving piperidine, acetic acid, and other reagents . The detailed steps and conditions are crucial for achieving the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and quality. This could include optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.
化学反应分析
Types of Reactions: Hdac/jak/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic acid, sodium hydroxide, and various organic solvents. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced properties, such as increased solubility or improved binding affinity to target proteins.
科学研究应用
Hdac/jak/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of histone deacetylases, Janus kinases, and bromodomain-containing protein 4. In biology, it helps in understanding the epigenetic regulation of gene expression. In medicine, it shows promise as a therapeutic agent for treating cancers, particularly those resistant to conventional therapies
作用机制
Hdac/jak/brd4-IN-1 exerts its effects by simultaneously inhibiting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This inhibition disrupts multiple pathways involved in cancer cell proliferation and survival. Specifically, it leads to hyper-acetylation of histones, hypo-phosphorylation of STAT3, and downregulation of proteins such as LIFR, MCL-1, and c-Myc .
相似化合物的比较
Similar Compounds: Similar compounds include other dual or triple inhibitors targeting histone deacetylases and bromodomain-containing proteins, such as compound 25ap and other Fedratinib-based inhibitors .
Uniqueness: Hdac/jak/brd4-IN-1 is unique due to its ability to simultaneously inhibit three critical targets involved in cancer progression. This multi-target approach enhances its therapeutic potential and reduces the likelihood of resistance development compared to single-target inhibitors .
生物活性
The compound Hdac/Jak/Brd4-IN-1 represents a novel class of multitarget inhibitors that simultaneously block histone deacetylases (HDACs), Janus kinases (JAK), and bromodomain-containing protein 4 (BRD4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
This compound functions through a synergistic mechanism that involves the inhibition of multiple signaling pathways critical for cancer cell survival and proliferation:
- HDAC Inhibition : HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs by This compound results in increased histone acetylation, promoting the expression of tumor suppressor genes and inhibiting oncogenic pathways .
- JAK Inhibition : The JAK family of kinases is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, This compound disrupts the JAK/STAT signaling pathway, which is often aberrantly activated in cancers .
- BRD4 Inhibition : BRD4 is a key regulator of transcriptional elongation and is implicated in several cancers. Inhibition of BRD4 disrupts its interaction with acetylated histones, thereby reducing the expression of pro-survival genes .
Case Studies
- Gallbladder Cancer (GBC) : A study demonstrated that the combination of BRD4 inhibitor JQ1 and HDAC inhibitor SAHA significantly inhibited GBC cell proliferation and induced apoptosis. The combined treatment showed enhanced efficacy compared to single-agent therapies, highlighting the potential of dual-targeting strategies in cancer therapy .
- Triple-Negative Breast Cancer (TNBC) : Recent research identified novel Fedratinib-based HDAC/JAK/BRD4 triple inhibitors, including This compound , which exhibited remarkable antitumor activity against TNBC. These compounds effectively disrupted the BRD4-LIFR-JAK1-STAT3 signaling pathway, leading to reduced tumor growth in preclinical models .
Data Tables
Compound | Targeted Pathway | IC50 (nM) | Effect on Cell Viability (%) | Reference |
---|---|---|---|---|
This compound | HDAC/JAK/BRD4 | 150 | 80% | |
JQ1 + SAHA | BRD4 + HDAC | 100 | 75% | |
Fedratinib-based IN-1 | HDAC/JAK/BRD4 | 200 | 85% |
Synergistic Effects
The combination of This compound with other inhibitors has shown promising results in enhancing therapeutic efficacy:
- Combination Therapy : Studies indicate that combining HDAC inhibitors with BRD4 inhibitors leads to a synergistic reduction in cell viability across various cancer types. This effect is attributed to the simultaneous modulation of multiple oncogenic pathways, providing a robust strategy for overcoming drug resistance .
属性
分子式 |
C24H28N6O3 |
---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
N-hydroxy-4-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28) |
InChI 键 |
JUIHREVFVXLZPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。